molecular formula C12H12N2O3S B6122170 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B6122170
M. Wt: 264.30 g/mol
InChI Key: XUWPEHSJCOZCKU-UXBLZVDNSA-N
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Description

5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as DMBT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. DMBT is a thiazolidinone derivative that possesses a unique molecular structure, which makes it a promising candidate for drug development and other applications.

Mechanism of Action

The exact mechanism of action of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by suppressing the activity of certain enzymes and signaling pathways. In Alzheimer's disease, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are associated with the disease.
Biochemical and Physiological Effects:
5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to decrease the expression of certain genes involved in cell proliferation and survival, while increasing the expression of genes involved in apoptosis. In animal models of Alzheimer's disease, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its unique molecular structure, which makes it a promising candidate for drug development and other applications. However, one of the limitations of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. In medicinal chemistry, further studies are needed to investigate the anticancer, antifungal, and antibacterial activities of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, as well as its potential as a treatment for other diseases. In pharmacology, future studies could explore the neuroprotective effects of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in more detail, as well as its potential as a treatment for other neurodegenerative diseases. In materials science, future research could focus on the development of novel polymers and other materials based on 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one.

Synthesis Methods

5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The resulting product is a yellow crystalline powder that can be purified through recrystallization.

Scientific Research Applications

5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been investigated for its anticancer, antifungal, and antibacterial activities. In pharmacology, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In materials science, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been explored for its use as a corrosion inhibitor and as a building block for the synthesis of novel polymers.

properties

IUPAC Name

(5E)-2-amino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWPEHSJCOZCKU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-amino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one

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